molecular formula C11H16N4O4 B1678839 Razoxane CAS No. 21416-67-1

Razoxane

カタログ番号 B1678839
CAS番号: 21416-67-1
分子量: 268.27 g/mol
InChIキー: BMKDZUISNHGIBY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Razoxane, also known as (±)-1,2-Bis(3,5-dioxopiperazinyl)propane, is clinically active against angiogenesis and metastasis . It inhibits topoisomerase II without inducing DNA strand breaks . It has been used in the treatment of various malignant tumors, including leukemias, lymphomas, and solid tumors .


Molecular Structure Analysis

Razoxane has the molecular formula C11H16N4O4 and a molecular weight of 268.27 g/mol . Its IUPAC name is 4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione .


Chemical Reactions Analysis

Razoxane specifically inhibits topoisomerase II without inducing DNA strand breaks . It is an antimitotic agent with immunosuppressive properties . It has been shown to inhibit blood-borne and lymphatic metastases in different experimental models .


Physical And Chemical Properties Analysis

Razoxane is a white or nearly white or light beige crystalline or crystalline powder, odorless, slightly bitter taste . It is soluble in hot water, but hardly soluble in water or ethanol . Its melting point is between 233-234 ℃ .

科学的研究の応用

  • Cancer Treatment

    • Field : Oncology
    • Application : Razoxane has been used as an antineoplastic agent, showing cytotoxic and cytostatic activity in leukemias, lymphomas, and solid tumors .
    • Method : Razoxane blocks the cell cycle in the G2/M phase, which is the most sensitive phase to ionizing irradiation. This makes it a strong radiosensitizing agent .
    • Results : The drug has shown efficacy in slowing down the growth rate of various tumors and has been used in combination with radiotherapy against liver metastases from colorectal, inoperable nonmetastatic rectal, bladder, vulval and lung carcinomas .
  • Cardioprotection

    • Field : Cardiology
    • Application : Dexrazoxane, the dextro enantiomer of Razoxane, is highly effective in reducing anthracycline-induced cardiotoxicity .
    • Method : Dexrazoxane is a prodrug that is hydrolyzed to an iron chelating EDTA-type structure, and it is also a strong inhibitor of topoisomerase II .
    • Results : Experimental evidence supports the conclusion that dexrazoxane reduces doxorubicin cardiotoxicity by binding free or loosely bound iron, thus preventing site-specific oxidative stress on cardiac tissue .
  • Immunosuppression

    • Field : Immunology
    • Application : Razoxane has immunosuppressive properties .
    • Method : The exact mechanism is not well understood, but it’s believed that Razoxane may interfere with the proliferation of immune cells .
    • Results : This property of Razoxane could potentially be used in the management of autoimmune diseases, although more research is needed .
  • Prevention of Anthracycline-Induced Cardiotoxicity

    • Field : Oncology and Cardiology
    • Application : Dexrazoxane has been used to protect the heart against the cardiotoxic side effects of chemotherapeutic drugs such as anthracyclines .
    • Method : Dexrazoxane appears to inhibit the formation of a toxic iron-anthracycline complex .
    • Results : The US FDA has designated dexrazoxane as an orphan drug for the prevention of cardiomyopathy for children and adults treated with anthracyclines .
  • Antimitotic Agent

    • Field : Cell Biology
    • Application : Razoxane has antimitotic properties .
    • Method : Razoxane blocks cell division at the G2/M phase, which is the most sensitive phase to ionizing irradiation .
    • Results : This property of Razoxane could potentially be used in the management of diseases that involve uncontrolled cell division, such as cancer .
  • Prevention of Secondary Malignancies

    • Field : Oncology
    • Application : Dexrazoxane has been used to prevent secondary malignancies in patients treated with anthracyclines .
    • Method : Dexrazoxane appears to inhibit the formation of a toxic iron-anthracycline complex .
    • Results : The US FDA has designated dexrazoxane as an orphan drug for the prevention of secondary malignancies for children and adults treated with anthracyclines .

特性

IUPAC Name

4-[2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O4/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKDZUISNHGIBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020733
Record name Razoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Razoxane

CAS RN

21416-67-1, 21416-87-5
Record name Razoxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21416-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Razoxane [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021416671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Razoxin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129943
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Razoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-propylenebis(piperazine-2,6-dione)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.330
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RAZOXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AR83PR647
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Razoxane
Reactant of Route 2
Razoxane
Reactant of Route 3
Razoxane
Reactant of Route 4
Razoxane
Reactant of Route 5
Reactant of Route 5
Razoxane
Reactant of Route 6
Reactant of Route 6
Razoxane

Citations

For This Compound
2,190
Citations
K Hellmann, W Rhomberg - Razoxane and Dexrazoxane-Two …, 2011 - Springer
… given for razoxane, the older of the two drugs. The various modes of action of razoxane are briefly … of the cytotoxic and cytostatic activity of razoxane in leukemias, lymphomas and solid …
Number of citations: 2 link.springer.com
K Hellmann, W Rhomberg - 2010 - Springer
There are now (in 2009) some 900 published papers on the development of razoxane (Rz) and dexrazoxane (DXRz). This book inevitably, therefore, represents an account of only a …
Number of citations: 9 link.springer.com
W Rhomberg, K Hellmann - 2010 - books.google.com
Razoxane and dexrazoxane are two novel drugs with some uniquely useful features. They block cell division at the G2/M border, but nowhere else, so that they have a low toxicity profile…
Number of citations: 6 books.google.com
JP Braybrooke, KJ O'Byrne, DJ Propper, A Blann… - Clinical cancer …, 2000 - AACR
… the efficacy and tolerability of razoxane, an antiangiogenic … Twenty patients received razoxane 125 mg po, twice a day for … In conclusion,razoxane is an antiangiogenic agent that has …
Number of citations: 91 aacrjournals.org
W Rhomberg, EOM Hassenstein, D Gefeller - International Journal of …, 1996 - Elsevier
Purpose: The effect of the sensitizer razoxane on soft tissue sarcomas (STS) was prospectively evaluated in a randomized, controlled trial. The main purpose of the study was to …
Number of citations: 47 www.sciencedirect.com
K Hellmann, W Rhomberg - Cancer treatment reviews, 1991 - Elsevier
Razoxane blocks cell division in the G 2 /M phase of the cell generation cycle and appears to normalize tumour neovasculature development. These were the principal reasons for the …
Number of citations: 33 www.sciencedirect.com
K Hellman - Clinical & experimental metastasis, 2003 - search.proquest.com
… ago and which showthat razoxane is not only experimentally, but … ) pertinent results with razoxane have not been much in … tumour neovasculature by razoxane prevented metastasis [3] …
Number of citations: 23 search.proquest.com
K Hellmann, J Gilbert, M Evans, P Cassell… - Clinical & Experimental …, 1987 - Springer
… liver metastases in the razoxane-treated patients … razoxane-treated group as it is in the untreated group (80 weeks versus 40 weeks). It is concluded that the benefit of adjuvant razoxane …
Number of citations: 19 link.springer.com
W Rhomberg, H Eiter, F Böhler… - Anticancer research, 2006 - ar.iiarjournals.org
… razoxane. Patients and Methods: Thirteen chondrosarcomas and five chordomas were irradiated with high-energy photons and razoxane … Razoxane tablets were given at a dose of 125 …
Number of citations: 37 ar.iiarjournals.org
R Albanese, PA Watkins - British journal of cancer, 1985 - nature.com
… In the mouse micronucleus assay razoxane (200 and 400mgkg-1 ip) … in razoxane dosed animals (5-fold compared to control value). In the Chinese hamster metaphase assay razoxane (…
Number of citations: 10 www.nature.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。